molecular formula C11H7F2N3O B11069721 2-amino-1-(3,4-difluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

2-amino-1-(3,4-difluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B11069721
M. Wt: 235.19 g/mol
InChI Key: WCJMEJHIFDWTET-UHFFFAOYSA-N
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Description

2-Amino-1-(3,4-difluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl cyanide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of amino, difluorophenyl, and cyanide functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3,4-difluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl cyanide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of 3,4-difluorobenzaldehyde with trimethylsilyl cyanide to form an intermediate, which is then subjected to further reactions to introduce the amino and pyrrolidine groups . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3,4-difluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl cyanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino and cyanide groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted pyrrolidines. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

2-Amino-1-(3,4-difluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl cyanide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-1-(3,4-difluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl cyanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Compared to these similar compounds, 2-amino-1-(3,4-difluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl cyanide has unique structural features, such as the presence of the pyrrolidine ring and the cyanide group. These features contribute to its distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

Molecular Formula

C11H7F2N3O

Molecular Weight

235.19 g/mol

IUPAC Name

5-amino-1-(3,4-difluorophenyl)-2-oxo-3H-pyrrole-4-carbonitrile

InChI

InChI=1S/C11H7F2N3O/c12-8-2-1-7(4-9(8)13)16-10(17)3-6(5-14)11(16)15/h1-2,4H,3,15H2

InChI Key

WCJMEJHIFDWTET-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(N(C1=O)C2=CC(=C(C=C2)F)F)N)C#N

Origin of Product

United States

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